1-Bromo-4-(2-bromoethoxy)-2-methylbenzene

Description

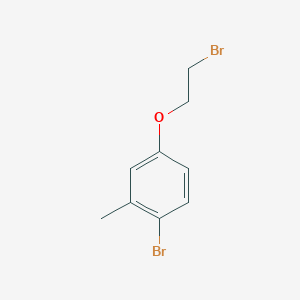

1-Bromo-4-(2-bromoethoxy)-2-methylbenzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1, a 2-bromoethoxy group at position 4, and a methyl group at position 2 (Figure 1). This structure confers high reactivity due to the electron-withdrawing bromine atoms and the ethoxy linker, making it valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals or liquid crystal materials .

Synthesis: The compound can be synthesized via alkylation reactions using brominated alkylating agents. For example, analogous compounds like 1-bromo-4-(1,1-dimethylheptyl)-2-methoxybenzene are prepared by alkylating phenolic precursors with methyl iodide or benzyl bromide, followed by purification via chromatography .

Properties

IUPAC Name |

1-bromo-4-(2-bromoethoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLLEYUDHLFETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-(2-Hydroxyethyl)-2-methylbenzene

This method involves the bromination of 4-(2-hydroxyethyl)-2-methylbenzene using bromine and a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction conditions require careful control of temperature and an inert atmosphere to minimize side reactions.

Direct Etherification

Another approach is the direct etherification of phenols with 1,2-dibromoethane. This reaction is facilitated by anhydrous potassium carbonate as a base, which enhances efficiency and reduces side products. This method is particularly useful for its simplicity and high yield.

Reaction Conditions and Catalysts

The choice of catalysts and reaction conditions is crucial for optimizing the synthesis of this compound.

- Catalysts : Lewis acids like aluminum chloride or ferric bromide are commonly used to facilitate bromination reactions.

- Reaction Conditions : Maintaining a controlled temperature and ensuring an inert atmosphere are essential to prevent unwanted side reactions.

Data Table: Synthesis Methods

| Method | Starting Material | Reagents | Catalyst | Conditions |

|---|---|---|---|---|

| Bromination | 4-(2-Hydroxyethyl)-2-methylbenzene | Bromine | Aluminum chloride or ferric bromide | Controlled temperature, inert atmosphere |

| Direct Etherification | Phenols | 1,2-Dibromoethane | Anhydrous potassium carbonate | High efficiency, minimal side products |

Research Findings

Research on the synthesis of this compound highlights the importance of optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance scalability and consistency in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 4-(2-ethoxy)-2-methylbenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Formation of 4-(2-hydroxyethoxy)-2-methylbenzene or 4-(2-aminoethoxy)-2-methylbenzene.

Oxidation: Formation of 4-(2-bromoethoxy)-2-methylphenol or 4-(2-bromoethoxy)-2-methylquinone.

Reduction: Formation of 4-(2-ethoxy)-2-methylbenzene.

Scientific Research Applications

Scientific Research Applications

1-Bromo-4-(2-bromoethoxy)-2-methylbenzene has several notable applications in scientific research:

Organic Synthesis

- Intermediate for Complex Molecules : This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, facilitating the creation of complex organic molecules .

Material Science

- Development of New Materials : It is utilized in the formulation of specialty polymers and resins, which can exhibit tailored properties for specific industrial applications .

Biological Studies

- Enzyme Inhibition and Receptor Binding : Research indicates that this compound can interact with biological macromolecules, making it useful in studies related to drug discovery. Its structural features allow it to modulate the activity of certain enzymes and receptors, potentially leading to the development of new therapeutic agents .

Industrial Applications

In industry, this compound is employed for:

- Production of Specialty Chemicals : It acts as a reagent in various industrial processes, contributing to the synthesis of dyes and other chemical products .

Case Study 1: Pharmaceutical Development

A study explored the use of this compound as an intermediate in synthesizing a novel class of antimicrobial agents. The compound's reactivity allowed researchers to modify its structure effectively, leading to compounds with enhanced biological activity against resistant bacterial strains.

Case Study 2: Polymer Synthesis

In material science research, this compound was used to create new polymeric materials with improved thermal stability and mechanical properties. The incorporation of brominated aromatic units into polymer backbones resulted in materials suitable for high-performance applications.

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ethoxy group enable the compound to form covalent bonds or non-covalent interactions with these targets, thereby modulating their activity. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1 highlights key structural analogues and their properties:

Key Observations :

- Electron-Withdrawing Groups: The dual bromine atoms in 1-bromo-4-(2-bromoethoxy)-2-methylbenzene increase electrophilicity compared to methoxy or methyl-substituted analogues, enhancing its utility in Suzuki or Sonogashira couplings .

Biological Activity

1-Bromo-4-(2-bromoethoxy)-2-methylbenzene, a brominated aromatic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

This compound has the molecular formula C9H10Br2O and a molecular weight of approximately 293.99 g/mol. It is characterized by the presence of two bromine atoms and an ether functional group, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where brominated phenols react with bromoalkyl ethers. The general synthetic route can be summarized as follows:

- Starting Materials : 1-Bromo-4-methylbenzene and 2-bromoethanol.

- Reagents : Potassium carbonate (K2CO3) as a base in an organic solvent such as acetonitrile.

- Conditions : The reaction is usually conducted under reflux conditions for several hours to ensure complete conversion.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that brominated compounds can enhance the efficacy of antibiotics against Gram-negative bacteria by disrupting membrane integrity and inhibiting essential metabolic processes .

Larvicidal Activity

A notable study demonstrated that derivatives of brominated compounds, including those related to this compound, exhibited potent larvicidal activity against Aedes aegypti. The compound achieved 100% larval mortality within 24 hours of exposure, indicating its potential use in vector control strategies .

Cytotoxic Effects

In vitro assays have been conducted to evaluate the cytotoxicity of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, although further studies are required to elucidate the exact mechanisms involved .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.

- Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to induce oxidative stress by generating ROS, which can lead to cell damage and death.

Study on Larvicidal Efficacy

A comparative study evaluated the larvicidal effects of various brominated compounds against Aedes aegypti. The results indicated that this compound was among the most effective, achieving rapid mortality rates compared to control groups .

Cytotoxicity Assessment

In a separate investigation, researchers assessed the cytotoxic effects of halogenated compounds on human cancer cell lines. The findings revealed that exposure to this compound resulted in significant reductions in cell viability, supporting its potential as an anticancer agent .

Q & A

Q. How can researchers optimize the synthesis of 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For brominated aromatic ethers like this compound, alkylation of 2-methylphenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in acetone) is a common approach. Key parameters include:

- Temperature : Maintain 50–60°C to balance reactivity and minimize side reactions like elimination .

- Solvent : Polar aprotic solvents (e.g., DMF or acetone) enhance nucleophilic substitution .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) resolves unreacted dibromoethane and byproducts. Monitor purity via TLC and confirm with -NMR (e.g., δ 3.6–4.2 ppm for bromoethoxy protons) .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- - and -NMR identify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm).

- High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: ~277.94 for C₉H₁₀Br₂O) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL or OLEX2 resolves molecular geometry. For example, the dihedral angle between the benzene ring and bromoethoxy chain is critical for steric analysis. Data collection at 100–150 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and steric effects influencing this compound’s reactivity?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p) level) model the compound’s frontier molecular orbitals (FMOs) and electrostatic potential (ESP) surfaces. Key steps:

- Geometry Optimization : Start with crystallographic coordinates to ensure accuracy .

- Reactivity Analysis : Localize electron-deficient regions (e.g., bromine atoms) to predict nucleophilic attack sites. Compare HOMO-LUMO gaps with experimental UV-Vis spectra .

- Solvent Effects : Include implicit solvent models (e.g., PCM for acetone) to simulate reaction environments .

Q. What strategies address crystallographic disorder in the bromoethoxy side chain during structure refinement?

- Methodological Answer : Disorder in flexible chains is common. Use SHELXL’s PART and AFIX commands to model alternate conformations:

- Occupancy Refinement : Assign partial occupancy to disordered atoms (e.g., bromine positions) .

- Restraints : Apply geometric restraints (DFIX, SIMU) to maintain bond lengths/angles close to ideal values. Validate with Rint < 5% and GooF ≈ 1.0 .

Software like WinGX or OLEX2 automates these steps while ensuring compliance with IUCr standards .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of brominated aromatic ethers?

- Methodological Answer : Mechanistic studies require kinetic and isotopic labeling experiments:

- Kinetic Profiling : Monitor reaction progress via in situ FTIR (e.g., C-Br stretching at 500–600 cm⁻¹) to detect intermediates .

- Isotopic Labeling : Use -labeled 2-methylphenol to trace etherification vs. elimination pathways. GC-MS analysis identifies labeled vs. unlabeled products .

- Computational Validation : Compare activation energies of SN2 (substitution) and E2 (elimination) pathways using DFT. Higher barriers for elimination often correlate with optimized yields .

Data Contradictions and Resolutions

-

Synthesis Yield Variability :

-

Crystallographic Discrepancies :

- Conflict : shows a bromoethoxy dihedral angle of 14.9°, whereas reports 10.5° for a related structure.

- Resolution : Temperature-dependent lattice effects or disorder modeling approaches (e.g., rigid-body vs. independent atom refinement) may explain variations. Re-refine datasets using consistent protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.